molecular formula C9H9NO2S B13755889 Thiohippuric acid CAS No. 6330-48-9

Thiohippuric acid

Cat. No.: B13755889
CAS No.: 6330-48-9
M. Wt: 195.24 g/mol
InChI Key: DNGNKJUEEPHJFU-UHFFFAOYSA-N
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Description

Thiohippuric acid is an organic compound that belongs to the class of thioacids. It is structurally similar to hippuric acid but contains a sulfur atom in place of an oxygen atom. This compound is of interest in various fields of chemistry and biology due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiohippuric acid can be synthesized through the reaction of hippuric acid with thiol-containing reagents. One common method involves the reaction of hippuric acid with dimethylformamide in the presence of phosphorus oxychloride, resulting in the formation of this compound and its derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Thiohippuric acid undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: this compound can undergo substitution reactions with various electrophiles to form substituted this compound derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, thiols, and substituted this compound derivatives.

Scientific Research Applications

Thiohippuric acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of thiohippuric acid involves its interaction with various molecular targets and pathways. It can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, this compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules.

Comparison with Similar Compounds

    Hippuric Acid: Structurally similar but contains an oxygen atom instead of sulfur.

    Thioglycolic Acid: Contains a thiol group and is used in similar applications.

    Thioacetic Acid: Another thioacid with different reactivity and applications.

Uniqueness: Thiohippuric acid is unique due to its ability to form stable complexes with metal ions and its reactivity in various chemical reactions. Its sulfur-containing structure provides distinct properties compared to its oxygen-containing analogs, making it valuable in specific research and industrial applications .

Properties

CAS No.

6330-48-9

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-benzamidoethanethioic S-acid

InChI

InChI=1S/C9H9NO2S/c11-8(13)6-10-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13)

InChI Key

DNGNKJUEEPHJFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)S

Origin of Product

United States

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